molecular formula C12H8FNO2 B1339025 5-(4-Fluorophenyl)nicotinic acid CAS No. 364064-17-5

5-(4-Fluorophenyl)nicotinic acid

Cat. No. B1339025
M. Wt: 217.2 g/mol
InChI Key: KISDAKHYANOMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, a model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA), has been synthesized to study its tautomerism properties . Another study reports the synthesis of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are analogues of a compound with a 4-nitrophenyl group, indicating the interest in fluorinated phenyl nicotinic acid derivatives .

Molecular Structure Analysis

The molecular structure of HFPNA, a related compound to 5-(4-Fluorophenyl)nicotinic acid, has been analyzed using quantum chemical calculations. The study found that HFPNA exhibits lactim–lactam tautomerism, which is favored over enol–keto tautomerism. This was supported by experimental evidence and structural calculations at both Density Functional Theory (DFT) and Hartree–Fock levels .

Chemical Reactions Analysis

The chemical reactions of these compounds are of particular interest due to their biological activities. For example, nicotinamide and its isomeric methyl analogs, including 5-methylnicotinamide (5-MN), have been tested as substrates for nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT), indicating that 5-MN can be a selective substrate for NNMT . This suggests that 5-(4-Fluorophenyl)nicotinic acid and its derivatives could participate in similar metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study on HFPNA revealed that its spectral characteristics are sensitive to the pH of the medium, suggesting potential applications as a pH sensor. The ground and excited-state properties of HFPNA were examined through spectroscopy and time-resolved emission spectroscopy, demonstrating its responsiveness to environmental conditions . Additionally, the pharmacological properties of the synthesized fluorinated phenyl nicotinic acid derivatives were investigated, showing high affinity for certain nicotinic acetylcholine receptors (nAChRs), which could have implications for their physical properties and potential therapeutic uses .

Scientific Research Applications

Therapeutic Potential in Lipid Disorders

5-(4-Fluorophenyl)nicotinic acid, through its derivatives and metabolites, plays a significant role in the treatment of lipid disorders. Its most notable application is in the form of nicotinic acid (niacin), which is clinically proven to be the most effective agent for raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol levels. This action establishes nicotinic acid as a pivotal compound in preventing coronary artery disease through both lipid-mediated and non-lipid-mediated anti-inflammatory effects. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided deeper insights into its mechanisms, highlighting its therapeutic potential beyond mere lipid regulation to include a novel atheroprotective role via direct enhancement of adiponectin secretion (Digby, Lee, & Choudhury, 2009).

Anticancer Properties

Recent research has illuminated the promising anticancer capabilities of nicotinic acid derivatives. These derivatives exhibit a wide range of biological properties, including significant anticancer potential. This is particularly evident in their role as heterocyclic compounds where nitrogen-containing derivatives have shown superior effects compared to non-nitrogen counterparts. The versatility of nicotinic acid derivatives in the synthesis of anticancer drugs marks them as critical molecules in the ongoing battle against cancer, offering a foundation for future research and drug development aimed at efficacious cancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDAKHYANOMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464036
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)nicotinic acid

CAS RN

364064-17-5
Record name 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364064-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EMD-50929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-50929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.38 kg of 5-bromonicotinic acid, 1.10 kg of 4-fluorobenzeneboronic acid and 0.40 kg of Pd/activated carbon (5%) are introduced into 8.5 liters of water. The black suspension is rendered alkaline using 1.39 kg of 32% sodium hydroxide solution and warmed to 100° C. After 4 hours, the mixture is subjected to conventional work-up, giving 5-(4-fluorophenyl)nicotinic acid.
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
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Quantity
0.4 kg
Type
catalyst
Reaction Step One
Name
Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
1.39 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.3 g of methyl 5-(4-fluorophenyl)nicotinate (obtainable by Suzuki coupling of methyl 5-bromopyridine-3-carboxylate with 4-fluorobenzeneboronic acid analogously to Example 1 or 2) are saponified by conventional methods to give 5-(4-fluorophenyl)nicotinic acid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
BK Paul, A Samanta, S Kar, N Guchhait - Journal of Photochemistry and …, 2010 - Elsevier
A model compound, 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (HFPNA) has been synthesized and its ground and excited-state properties towards tautomerisation via possible two …
A Samanta, BK Paul, S Kar, N Guchhait - Journal of fluorescence, 2011 - Springer
The photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) have been studied by steady state and time resolved spectroscopy in combination with quantum …
Y Valadbeigi, H Farrokhpour, M Tabrizchi - Chemical Physics Letters, 2014 - Elsevier
Isomerization and tautomerism of the three water soluble vitamins including B3, B5 and B7 were studied applying density functional theory using B3LYP method in gas and aqueous …
A Bhattacharyya, SK Mandal… - The Journal of Physical …, 2019 - ACS Publications
Photophysical properties of a synthesized asymmetric two-way proton transfer molecule 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methoxybenzaldehyde (BTHMB) were studied in detail. …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
S Sen, A Pramanik, N Guchhait - Journal of Luminescence, 2017 - Elsevier
The spectral behaviour of a pharmaceutically important molecule, 1-(2-Hydroxy-5-bromo-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b] isoindole (ADBR), has been reported. The photophysical …
R Sett, A Ganguly, N Guchhait - Journal of Photochemistry and …, 2016 - Elsevier
The present work demonstrates a detailed photophysics of bio-active drug-like acid viz., 2-hydroxynicotinic acid (2-HNA) and its interaction with a model plasma protein Bovine Serum …
JC Fernàndez, L Solé-Feu, D Fernández-Forner… - Tetrahedron letters, 2005 - Elsevier
The application of the Suzuki coupling reaction to the preparation of small combinatorial libraries using 5-bromonicotinic acid as a scaffold onto three different types of solid support (…
D Ray, A Pramanik, N Guchhait - Journal of Photochemistry and …, 2014 - Elsevier
This article presents the photophysical study of a pharmaceutically important isoindole fused imidazole derivative, namely 1-(2-hydroxy-5methyl-phenyl)-3,5-dioxo-1H-imidazo-[3,4-b] …
S Jana, S Dalapati, N Guchhait - Photochemical & Photobiological …, 2013 - Springer
The molecule methyl-2-aminonicotinate (2-MAN) does not exhibit excited state intramolecular proton transfer (ESIPT), but its derivative 4-amino-2-methylsulfanyl-pyrimidine-5-…
JA Wisniewski - 2019 - search.proquest.com
Chapter 1 focuses on the inhibition of the-catenin/B-Cell lymphoma 9 protein-protein interaction. This protein-protein interaction is found in Wnt signaling and has been strongly linked to …

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